molecular formula C17H20N6O3S B2402402 3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide CAS No. 2361779-62-4

3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide

Cat. No.: B2402402
CAS No.: 2361779-62-4
M. Wt: 388.45
InChI Key: KJMMGBPCNIZQOU-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a cyano group (-CN), an amino group (-NH2), a sulfanyl group (-SH), a furan ring, and a 1,2,4-triazole ring. These functional groups could potentially give the compound a variety of chemical properties .


Molecular Structure Analysis

The molecular structure of the compound is likely complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the furan ring are heterocyclic rings, meaning they contain atoms other than carbon in the ring .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the various functional groups present in the molecule. For example, the amino group might make the compound a base, while the cyano group could potentially make it a nitrile .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the various functional groups present in the molecule. For example, the presence of polar functional groups like the cyano and amino groups could potentially make the compound soluble in polar solvents .

Mechanism of Action

Without specific information on the compound, it’s difficult to provide a detailed mechanism of action. The mechanism of action would depend on the intended use of the compound .

Future Directions

The future directions for research on this compound would depend on its intended use and its observed properties. It could potentially be studied for use in various applications, depending on its physical and chemical properties .

Properties

IUPAC Name

3-[3-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-17(10-18,11-4-5-11)20-14(25)9-27-16-22-21-15(12-3-2-8-26-12)23(16)7-6-13(19)24/h2-3,8,11H,4-7,9H2,1H3,(H2,19,24)(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMMGBPCNIZQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NN=C(N2CCC(=O)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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